molecular formula C27H27N3O5 B11139406 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

Cat. No.: B11139406
M. Wt: 473.5 g/mol
InChI Key: XDNOKJRZZBCVLD-BZZOAKBMSA-N
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Description

This compound is a mouthful, but its structure reveals its complexity. Let’s break it down:

    Chemical Formula: C₂₄H₂₆N₄O₆

    IUPAC Name: 3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methoxyphenyl)-4-(2-methyl-2,3-dihydro-1-benzofuran-5-carbonyl)-2,5-dihydro-1H-pyrrol-2-one

This compound: belongs to the class of heterocyclic compounds and combines various functional groups: an imidazole ring, a benzofuran ring, and a pyrrolone ring. Its intricate structure suggests potential biological activity.

Preparation Methods

Synthetic Routes::

    Multistep Synthesis: The compound is typically synthesized through a multistep process involving several reactions. Key steps include imidazole ring formation, benzofuran ring construction, and pyrrolone ring closure.

    Imidazole Formation: Starting from appropriate precursors, imidazole can be formed via condensation reactions.

    Benzofuran Synthesis: The benzofuran ring can be assembled using cyclization reactions.

    Pyrrolone Ring Closure: The final step involves cyclization to form the pyrrolone ring.

Industrial Production::

    Limited Industrial Scale: Due to its complexity, industrial production remains challenging. Researchers often focus on smaller-scale synthesis for research purposes.

Chemical Reactions Analysis

    Oxidation: The compound may undergo oxidation at the hydroxyl group or other susceptible sites.

    Reduction: Reduction reactions can modify the carbonyl group or other functional groups.

    Substitution: Substitution reactions may occur at various positions.

    Common Reagents: Reagents like oxidizing agents (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and Lewis acids (e.g., AlCl₃) play crucial roles.

    Major Products: Diverse products arise from these reactions, including derivatives with altered functional groups.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore its potential as a drug candidate due to its complex structure and potential biological activity.

    Antifungal Properties: Some studies suggest antifungal effects.

    Biological Studies: Investigated for interactions with specific receptors or enzymes.

    Industry: Limited applications due to complexity.

Mechanism of Action

    Targets: It likely interacts with specific proteins or enzymes.

    Pathways: Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Uniqueness: Its intricate structure sets it apart.

    Similar Compounds: Related compounds include other heterocyclic derivatives with similar functional groups.

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Properties

Molecular Formula

C27H27N3O5

Molecular Weight

473.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C27H27N3O5/c1-17-14-20-15-19(6-9-22(20)35-17)25(31)23-24(18-4-7-21(34-2)8-5-18)30(27(33)26(23)32)12-3-11-29-13-10-28-16-29/h4-10,13,15-17,24,31H,3,11-12,14H2,1-2H3/b25-23-

InChI Key

XDNOKJRZZBCVLD-BZZOAKBMSA-N

Isomeric SMILES

CC1CC2=C(O1)C=CC(=C2)/C(=C/3\C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)OC)/O

Canonical SMILES

CC1CC2=C(O1)C=CC(=C2)C(=C3C(N(C(=O)C3=O)CCCN4C=CN=C4)C5=CC=C(C=C5)OC)O

Origin of Product

United States

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